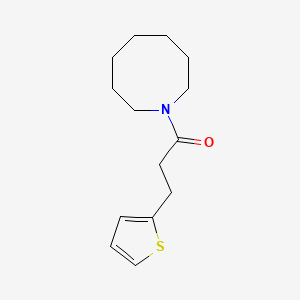![molecular formula C16H16N2O2 B7499543 N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide, also known as CTAF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF belongs to the class of amides and is synthesized through a multistep process.
作用機序
The mechanism of action of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase, tyrosine kinase, and carbonic anhydrase. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurobiology, this compound reduces oxidative stress and inflammation by modulating the expression of several antioxidant and anti-inflammatory genes. In immunology, this compound regulates cytokine production and T-cell activation by modulating the activity of several transcription factors.
実験室実験の利点と制限
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound also has some limitations, including its high cost and limited availability. This compound is also highly reactive and can undergo degradation in the presence of light and air.
将来の方向性
There are several future directions for N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent or as a sensitizer for radiation therapy. In neurobiology, this compound could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound could be studied for its potential as an immunomodulatory agent for the treatment of autoimmune diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its potential in cancer research, neurobiology, and immunology. This compound has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for this compound research, including its potential as a chemotherapeutic agent, a treatment for neurodegenerative diseases, and an immunomodulatory agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
合成法
The synthesis of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide involves a multistep process that includes the reaction of 4-cyanobenzaldehyde with 2,5-dimethylfuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained by the reaction of the intermediate with 3-chloroperoxybenzoic acid. This process yields a white crystalline solid with a melting point of 158-160°C.
科学的研究の応用
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
特性
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-15(12(2)20-11)16(19)18(3)10-14-6-4-13(9-17)5-7-14/h4-8H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERUPRXJOECHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)

![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)



![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
